molecular formula C23H18FN3O4 B14932157 N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14932157
M. Wt: 419.4 g/mol
InChI Key: TUNZYDZOLAXVHH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with 4-methoxybenzohydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Reduction: Formation of N-(2-fluorophenyl)-2-{4-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.

    Substitution: Formation of N-(2-aminophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2-bromophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(2-iodophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness: The presence of the fluorine atom in N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its chlorinated, brominated, and iodinated analogs.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18FN3O4/c1-29-17-10-6-15(7-11-17)22-26-23(31-27-22)16-8-12-18(13-9-16)30-14-21(28)25-20-5-3-2-4-19(20)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

TUNZYDZOLAXVHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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